1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-20-13-6-5-9(15)7-12(13)17-14(19)16-10-3-2-4-11(18)8-10/h5-7,10-11,18H,2-4,8H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMLQICMDRMPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 3-hydroxycyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of 1-(5-Chloro-2-methoxyphenyl)-3-(3-oxocyclohexyl)urea.
Reduction: Formation of 1-(5-Amino-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea.
Substitution: Formation of 1-(5-Substituted-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases, such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The following table summarizes key structural and functional differences between 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea and analogous compounds:
Key Structural and Functional Insights
Hydrogen Bonding vs. Halogenation :
- The 3-hydroxycyclohexyl group in the target compound provides hydrogen-bonding capacity, which is critical for interactions with polar residues in enzyme active sites or receptors . In contrast, 3,4-dichlorophenyl substituents (as in ) increase halogen bonding and lipophilicity but may reduce aqueous solubility, limiting bioavailability .
Aromatic vs. Aliphatic Substituents: PQ401 () replaces the hydroxycyclohexyl group with a 2-methylquinolin-4-yl moiety, enhancing π-π stacking with hydrophobic pockets in kinases like IGF-1R. This modification correlates with improved anticancer activity but higher metabolic stability challenges .
Solubility Modifiers :
- The hydroxymethyl group in ’s compound improves solubility compared to the methoxy group, suggesting that subtle changes in substituent polarity can optimize pharmacokinetics without sacrificing target affinity .
This property is exploited in protease inhibitors (e.g., bortezomib analogs) but requires careful toxicity profiling .
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea is a synthetic organic compound characterized by its unique chemical structure, which includes a urea moiety linked to a substituted phenyl ring and a cyclohexyl group. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be represented by the following formula:
Structural Features
- Chlorine Atom : Enhances lipophilicity and biological activity.
- Methoxy Group : May influence solubility and interaction with biological targets.
- Cyclohexyl Group : Imparts steric hindrance, potentially affecting receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in inflammatory pathways or cell proliferation. For instance, it may inhibit certain enzymes linked to inflammation, thereby exerting anti-inflammatory effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In studies evaluating anti-inflammatory properties, the compound has shown a capacity to reduce pro-inflammatory cytokines in cell cultures. This suggests a mechanism through which it could be beneficial in treating conditions characterized by excessive inflammation.
Case Study 1: Cancer Treatment Potential
A study explored the effects of this compound on cancer cell lines. The results indicated that the compound inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of the compound in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve neuronal survival in vitro, indicating potential therapeutic applications for conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxyphenyl)urea | Similar structure without cyclohexyl group | Moderate anti-inflammatory |
| 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxypropyl)urea | Propyl instead of cyclohexyl | Lower antimicrobial activity |
Q & A
Q. What are the common synthetic routes for 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea?
The compound is typically synthesized via urea bond formation between an isocyanate and an amine. For example, a 5-chloro-2-methoxyphenyl isocyanate derivative can react with 3-hydroxycyclohexylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is often added to neutralize HCl byproducts. Purification involves column chromatography or recrystallization, with structural confirmation via NMR and mass spectrometry .
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard for determining the crystal structure. Software like SHELXL (part of the SHELX suite) refines hydrogen bonding networks and molecular geometry . Complementary techniques include:
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening often targets ion channels due to structural similarity to known modulators like NS1608, a KCa1.1 channel opener. Electrophysiological assays (e.g., patch-clamp) measure EC₅₀ values, while cytotoxicity is assessed via MTT assays on cell lines .
Advanced Research Questions
Q. How do hydrogen bonding patterns influence its crystallographic behavior?
The urea moiety and hydroxycyclohexyl group form robust hydrogen-bonded networks. Graph set analysis (e.g., Etter’s rules) categorizes motifs like D (donor) and A (acceptor) interactions. For example, the urea N-H may act as a donor to carbonyl oxygen (C=O) or hydroxy oxygen, creating R₂²(8) rings. These patterns dictate packing efficiency and stability, critical for co-crystallization studies .
Q. What structure-activity relationship (SAR) insights exist for modifying this compound?
- Chloro-methoxy substitution : The 5-chloro-2-methoxyphenyl group enhances lipophilicity and target binding, as seen in KCa1.1 openers like NS1607.
- Hydroxycyclohexyl group : The hydroxy position (e.g., 3- vs. 4-) affects conformational flexibility and hydrogen bonding. Replacing it with a fluorinated analog could alter metabolic stability .
Q. How can contradictory solubility or activity data be resolved?
Discrepancies in solubility may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs. For bioactivity conflicts, validate assay conditions (e.g., buffer pH, ion concentrations) and confirm compound integrity via HPLC post-assay .
Q. What computational methods support its mechanistic studies?
Molecular docking (e.g., AutoDock Vina) predicts binding to ion channels like KCa1.1. MD simulations assess stability of ligand-channel interactions over time. QSAR models prioritize derivatives for synthesis based on electronic (HOMO/LUMO) and steric parameters .
Methodological Notes
- Synthesis Optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Crystallography : For twinned crystals, use SHELXL’s TWIN command to refine data .
- Biological Assays : Include positive controls (e.g., NS1608 for KCa1.1) and validate selectivity via counter-screens against related channels (KCa2.x, KCa3.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
